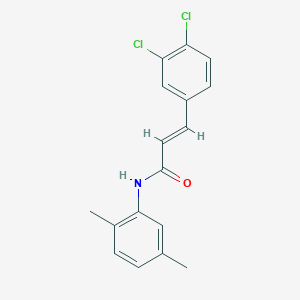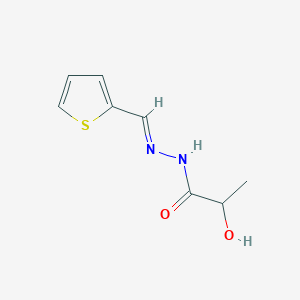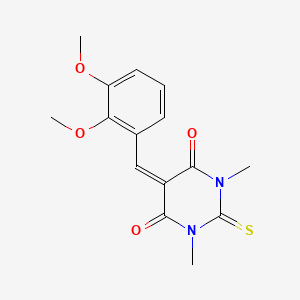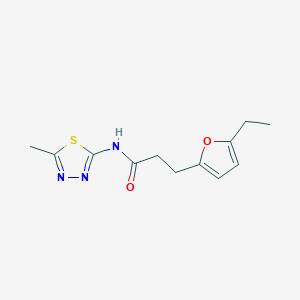![molecular formula C16H13N3O2 B5710535 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide](/img/structure/B5710535.png)
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide, also known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
科学的研究の応用
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been investigated for its anti-inflammatory and analgesic properties. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has also been studied as a potential drug candidate for the treatment of cancer, diabetes, and neurological disorders.
作用機序
The mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can inhibit the production of inflammatory cytokines and prostaglandins. In vivo studies have demonstrated that 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide for lab experiments is its versatility. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can be easily modified to create analogs with different chemical and biological properties. 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide is also relatively stable and can be stored for extended periods without degradation. However, one limitation of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide. One area of interest is the development of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide analogs with improved pharmacological properties, such as increased potency and selectivity. Another area of interest is the investigation of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide's potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide and its potential interactions with other drugs and compounds.
合成法
2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide can be synthesized through a multi-step process that involves the reaction of different chemicals, including phenylacetic acid, acetic anhydride, and potassium cyanide. The synthesis of 2-({[cyano(phenyl)methylene]amino}oxy)-N-phenylacetamide requires expertise in organic chemistry and precise control of reaction conditions to ensure the purity and yield of the final product.
特性
IUPAC Name |
(Z)-N-(2-anilino-2-oxoethoxy)benzenecarboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c17-11-15(13-7-3-1-4-8-13)19-21-12-16(20)18-14-9-5-2-6-10-14/h1-10H,12H2,(H,18,20)/b19-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNKDFRYJHVPLW-XDJHFCHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOCC(=O)NC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OCC(=O)NC2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetamide, 2-[(cyano)(phenyl)methyleneaminooxy]-N-phenyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5710453.png)

![ethyl [4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5710461.png)

![(2-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5710475.png)
![N~1~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5710483.png)
![5-[5-(1,3-benzodioxol-5-yl)-3-isoxazolyl]-1,3,4-oxadiazol-2-amine](/img/structure/B5710484.png)
![[4-(ethylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]2-propyn-1-ylcyanamide](/img/structure/B5710494.png)


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(4-hydroxyphenyl)hydrazone]](/img/structure/B5710515.png)


